10-(3-fluoro-4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
10-(3-fluoro-4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a benzo[c]furo[3,2-g]chromen-5-one core with a 3-fluoro-4-methoxyphenyl and a 7-methyl substituent. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 10-(3-fluoro-4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common synthetic route includes the use of starting materials such as 3-fluoro-4-methoxyacetophenone and 7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. laboratory-scale synthesis methods are well-established and involve standard organic synthesis techniques.
Chemical Reactions Analysis
10-(3-fluoro-4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
10-(3-fluoro-4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: Although its industrial applications are limited, it is used in research and development for the creation of new materials and chemicals
Mechanism of Action
The mechanism of action of 10-(3-fluoro-4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
10-(3-fluoro-4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-one can be compared with other similar compounds, such as:
- 3-(3-fluoro-4-methoxyphenyl)-5-phenyl-7-furo 3,2-gbenzopyranone : This compound has a similar core structure but different substituents, leading to variations in its reactivity and applications .
- 4-methoxy-7H-furo[3,2-g]chromen-7-one : This compound is a simpler analog with fewer substituents, making it less complex but also potentially less versatile .
10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one: This compound lacks the fluorine and methyl substituents, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C23H15FO4 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
10-(3-fluoro-4-methoxyphenyl)-7-methyl-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C23H15FO4/c1-12-21-17(18(11-27-21)13-7-8-20(26-2)19(24)9-13)10-16-14-5-3-4-6-15(14)23(25)28-22(12)16/h3-11H,1-2H3 |
InChI Key |
QHEKVIWJIKHSIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC(=C(C=C4)OC)F)C5=CC=CC=C5C(=O)O2 |
Origin of Product |
United States |
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